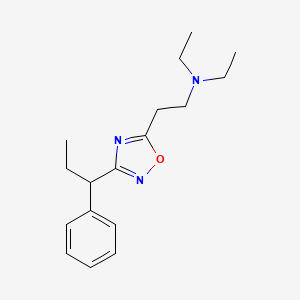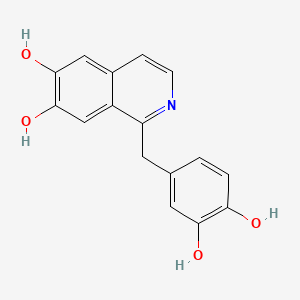![molecular formula C64H91CoN13O16P B10762819 cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate](/img/structure/B10762819.png)
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is an injectable form of vitamin B12 used therapeutically to treat vitamin B12 deficiency, cyanide poisoning, Leber’s optic atrophy, and toxic amblyopia . The compound is characterized by its dark red crystalline structure and is known for its high stability and efficacy in medical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hydroxocobalamin acetate is synthesized through a series of chemical reactions involving the cobalt ion and various organic ligands. The synthesis typically involves the following steps:
Formation of Cobinamide: Cobinamide is synthesized by reacting cobalt salts with organic ligands under controlled conditions.
Hydroxylation: The cobinamide is then hydroxylated to form hydroxocobalamin.
Acetylation: Finally, hydroxocobalamin is acetylated to form hydroxocobalamin acetate.
Industrial Production Methods: Industrial production of hydroxocobalamin acetate involves large-scale synthesis using biotechnological methods. Bacteria such as Pseudomonas denitrificans are often used to produce hydroxocobalamin, which is then chemically modified to form hydroxocobalamin acetate .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Hydroxocobalaminacetat unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Hydroxocobalamin kann oxidiert werden, um Cyanocobalamin zu bilden.
Reduktion: Es kann reduziert werden, um andere Cobalamin-Derivate zu bilden.
Substitution: Der Hydroxo-Ligand kann durch andere Liganden wie Cyanid substituiert werden, um Cyanocobalamin zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Starke Oxidationsmittel wie Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid.
Substitution: Cyanidionen in Gegenwart eines geeigneten Katalysators.
Hauptprodukte:
Cyanocobalamin: Wird durch Substitutionsreaktionen gebildet.
Methylcobalamin: Wird durch Methylierungsreaktionen gebildet.
Wissenschaftliche Forschungsanwendungen
Hydroxocobalaminacetat hat ein breites Spektrum an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und als Standard in der analytischen Chemie verwendet.
Biologie: Wird auf seine Rolle im Zellstoffwechsel und der DNA-Synthese untersucht.
Medizin: Wird zur Behandlung von Vitamin-B12-Mangel, Cyanidvergiftung und bestimmten optischen Neuropathien eingesetzt
5. Wirkmechanismus
Hydroxocobalaminacetat entfaltet seine Wirkung, indem es an Cyanidionen bindet und diese neutralisiert, wodurch Cyanocobalamin gebildet wird, das dann im Urin ausgeschieden wird . Es wirkt auch als Cofaktor in verschiedenen enzymatischen Reaktionen, insbesondere bei der Umwandlung von Methylmalonat in Succinat und der Synthese von Methionin aus Homocystein .
Ähnliche Verbindungen:
Cyanocobalamin: Eine andere Form von Vitamin B12, die hauptsächlich in Nahrungsergänzungsmitteln verwendet wird.
Methylcobalamin: Eine Coenzymform von Vitamin B12, die zur Behandlung von peripherer Neuropathie eingesetzt wird.
Adenosylcobalamin: Eine Form von Vitamin B12, die an der mitochondrialen Energieproduktion beteiligt ist.
Einzigartigkeit: Hydroxocobalaminacetat ist aufgrund seiner hohen Affinität zu Cyanidionen besonders wirksam bei der Behandlung von Cyanidvergiftung. Es hat auch eine längere Halbwertszeit im Vergleich zu anderen Formen von Vitamin B12, wodurch lang anhaltende therapeutische Wirkungen erzielt werden .
Wirkmechanismus
Hydroxocobalamin acetate exerts its effects by binding to and neutralizing cyanide ions, forming cyanocobalamin, which is then excreted in the urine . It also acts as a cofactor in various enzymatic reactions, particularly in the conversion of methylmalonate to succinate and the synthesis of methionine from homocysteine .
Vergleich Mit ähnlichen Verbindungen
Cyanocobalamin: Another form of vitamin B12, used primarily in dietary supplements.
Methylcobalamin: A coenzyme form of vitamin B12, used in the treatment of peripheral neuropathy.
Adenosylcobalamin: A form of vitamin B12 involved in mitochondrial energy production.
Uniqueness: Hydroxocobalamin acetate is unique due to its high affinity for cyanide ions, making it particularly effective in treating cyanide poisoning. It also has a longer half-life compared to other forms of vitamin B12, providing prolonged therapeutic effects .
Eigenschaften
Molekularformel |
C64H91CoN13O16P |
|---|---|
Molekulargewicht |
1388.4 g/mol |
IUPAC-Name |
cobalt(3+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-21-id-3-yl]propanoylamino]propan-2-yl phosphate;1-hydroxyethenolate |
InChI |
InChI=1S/C62H90N13O14P.C2H4O2.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;1-2(3)4;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);3-4H,1H2;/q;;+3/p-3/t31?,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |
InChI-Schlüssel |
GNTSRIATITTYSO-WYVZQNDMSA-K |
Isomerische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]\4([C@H]([C@@H]5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](C(=N7)/C=C\8/C([C@@H](C(=N8)/C(=C4\[N-]5)/C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |
Kanonische SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=N7)C=C8C(C(C(=N8)C(=C4[N-]5)C)CCC(=O)N)(C)C)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.C=C(O)[O-].[Co+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![bis[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] (8E)-2,6,11,15-tetramethylhexadeca-2,4,6,8,10,12,14-heptaenedioate](/img/structure/B10762739.png)
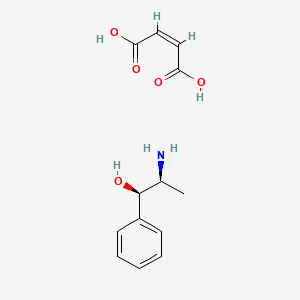
![(1R,12R)-5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaene](/img/structure/B10762752.png)
![(1S,2S,6R,7S)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B10762760.png)
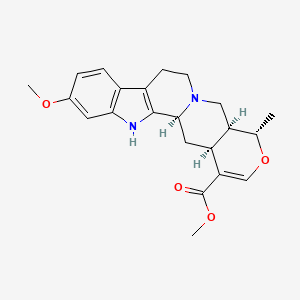

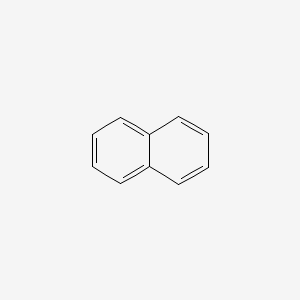
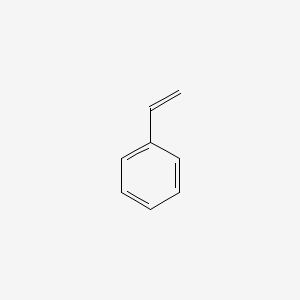
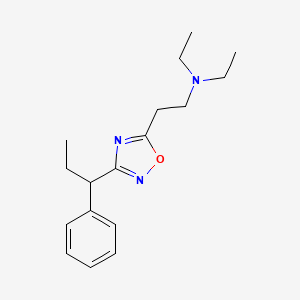
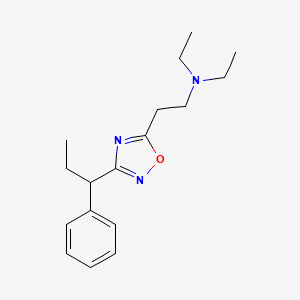
![1-[2-Chloro-2-(2,4-dichlorophenyl)ethenyl]-1,2,4-triazole](/img/structure/B10762790.png)
